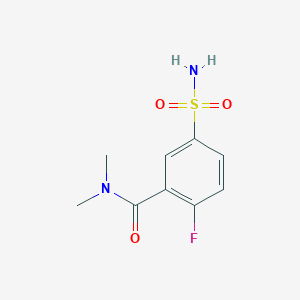
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide” is C9H11FN2O3S . The molecule has a molecular weight of 246.259 Da . It contains a benzamide ring with a fluorine atom and a sulfonamide group attached to it.Physical And Chemical Properties Analysis
“2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide” is a solid substance . The empirical formula is C7H7FN2O3S . The molecular weight is 218.21 .Scientific Research Applications
Diagnostic Imaging and Radiopharmaceutical Applications
Fluorine-18 Fluorodeoxyglucose (2-[18F]FDG) PET/CT in COVID-19 : Recent studies have evaluated the role of fluorine-18 fluorodeoxyglucose (2-[18F]FDG) as a radiopharmaceutical for PET/CT imaging in patients with COVID-19. Although 2-[18F]FDG PET/CT cannot replace high-resolution CT for diagnosing or monitoring COVID-19, it may incidentally detect suspicious COVID-19 lesions in patients undergoing imaging for other reasons (Annunziata et al., 2020).
18F-Fluorocholine for Prostate Cancer Imaging : 18F-Fluorocholine (18F-FCH) has shown promise as an imaging agent for prostate cancer due to its favorable pharmacokinetic properties. Systematic reviews suggest that 18F-FCH PET/CT may offer valuable insights for diagnosing and managing prostate cancer, highlighting the potential for fluorinated compounds in diagnostic imaging (Bauman et al., 2011).
Therapeutic Applications and Mechanisms
Cardiotoxicity of Fluoropyrimidines : Cardiotoxicity is a known side effect of treatments with fluoropyrimidines such as 5-fluorouracil (5-FU) and capecitabine. Systematic reviews have explored the incidence, manifestations, and predisposing factors of cardiovascular toxicity in patients treated with these compounds, providing insights into the mechanisms of cardiotoxicity and identifying potential risk factors (Polk et al., 2013; Kelly et al., 2013).
Sulfonamide Moiety in Drug Design : The sulfonamide group is crucial in pharmaceuticals, offering a versatile platform for chemical modifications to develop new or improved drugs. Studies focusing on the sulfonamide moiety highlight its role in forming hydrogen bonds and interacting with proteins, underscoring its significance in drug discovery (Culletta et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDJHQHECDAQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)
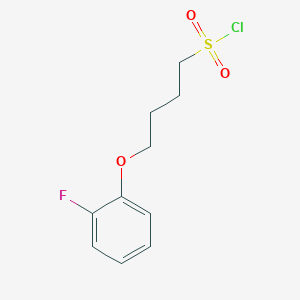
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)

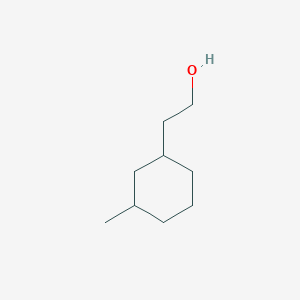
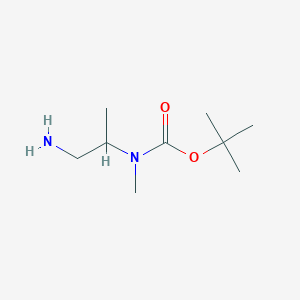
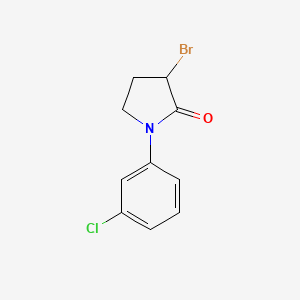

![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)
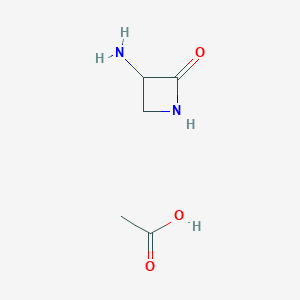
![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)

